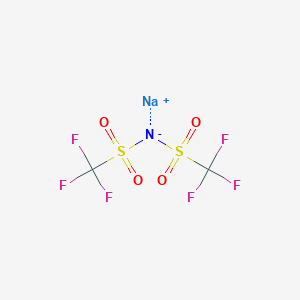

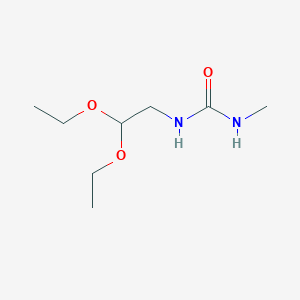

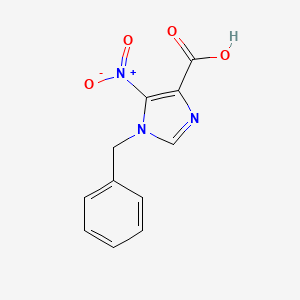

![molecular formula C7H4FNO2 B1313752 5-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 99822-23-8](/img/structure/B1313752.png)

5-Fluorobenzo[d]isoxazol-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluorobenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound . It has a molecular weight of 152.13 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name of the compound is 5-fluoro-1,2-benzisoxazol-3-amine . The InChI code is 1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) .It should be stored at 2-8 degrees Celsius . The compound is solid in physical form .

科学的研究の応用

Organocatalysis and Synthesis of Chiral Compounds

5-Fluorobenzo[d]isoxazol-3(2H)-one plays a significant role in the organocatalytic synthesis of chiral compounds. Researchers have successfully developed a one-pot sequential conjugate addition/dearomative fluorination transformation of isoxazol-5(4H)-ones, which includes 5-Fluorobenzo[d]isoxazol-3(2H)-one, with nitroolefins and N-fluorobenzenesulfonimide. This process utilizes a bifunctional chiral tertiary amino-thiourea catalyst, resulting in chiral fluorinated isoxazol-5(4H)-ones containing one fluorine-substituted quaternary stereocenter. These compounds, due to their high yields and enantio- and diastereoselectivities, can further be transformed into isoxazolidin-5-one derivatives with three contiguous stereocenters, offering a range of potential applications in pharmaceutical and synthetic chemistry (Meng et al., 2013).

Anticancer Activity

Some derivatives of 5-Fluorobenzo[d]isoxazol-3(2H)-one have been evaluated for their anticancer activity. A series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety, synthesized through reactions involving fluorobenzoaldehyde, exhibited moderate anticancer activity in vitro. This showcases the potential of 5-Fluorobenzo[d]isoxazol-3(2H)-one derivatives in the development of new anticancer agents (Song et al., 2005).

Synthesis of Building Blocks for Drug Development

The compound has been used in the synthesis of 5-(Fluoroalkyl)isoxazole building blocks via regioselective reactions of functionalized halogenoximes. This synthesis pathway is critical for the development of drug candidates and bioactive molecules, showcasing the utility of 5-Fluorobenzo[d]isoxazol-3(2H)-one in medicinal chemistry (Chalyk et al., 2019).

Antimicrobial Activity

Compounds derived from 5-Fluorobenzo[d]isoxazol-3(2H)-one have also shown potential antimicrobial activity. For instance, azo dyes synthesized from 3-Methyl-4H-isoxazol-5-one, a derivative, displayed activity against gram-positive bacteria like Staphylococcus aureus. This indicates the compound's potential in the development of new antimicrobial agents (Banpurkar et al., 2018).

Safety and Hazards

特性

IUPAC Name |

5-fluoro-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEAMAWNIMHBOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459717 |

Source

|

| Record name | 5-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzo[d]isoxazol-3(2H)-one | |

CAS RN |

99822-23-8 |

Source

|

| Record name | 5-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

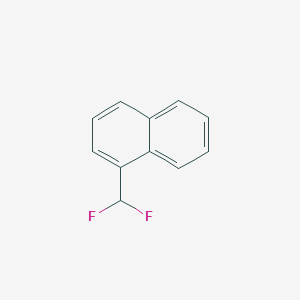

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)